

Comparative Cross-Reactivity Analysis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)-5-chloro-1-oxopentane

Cat. No.: B1291575

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the novel compound **1-(2-Bromophenyl)-5-chloro-1-oxopentane**. Due to the absence of published cross-reactivity data for this specific molecule, this document outlines a comprehensive experimental strategy to characterize its selectivity profile against a panel of structurally related compounds and common off-target liabilities. The provided protocols and data presentation templates are intended to guide researchers in generating and interpreting the necessary experimental data.

Compound Overview

Target Compound: **1-(2-Bromophenyl)-5-chloro-1-oxopentane** CAS Number: 487058-92-4

Molecular Formula: C₁₁H₁₂BrClO Structure:

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Rationale for Cross-Reactivity Studies

The structure of **1-(2-Bromophenyl)-5-chloro-1-oxopentane**, featuring a substituted aromatic ring and an aliphatic ketone with a terminal chloride, suggests potential for interactions with a variety of biological targets. The electrophilic nature of the carbonyl group and the potential for metabolic activation of the chloroalkane moiety warrant a thorough investigation of its off-target effects to assess its suitability for further development as a selective chemical probe or therapeutic agent.

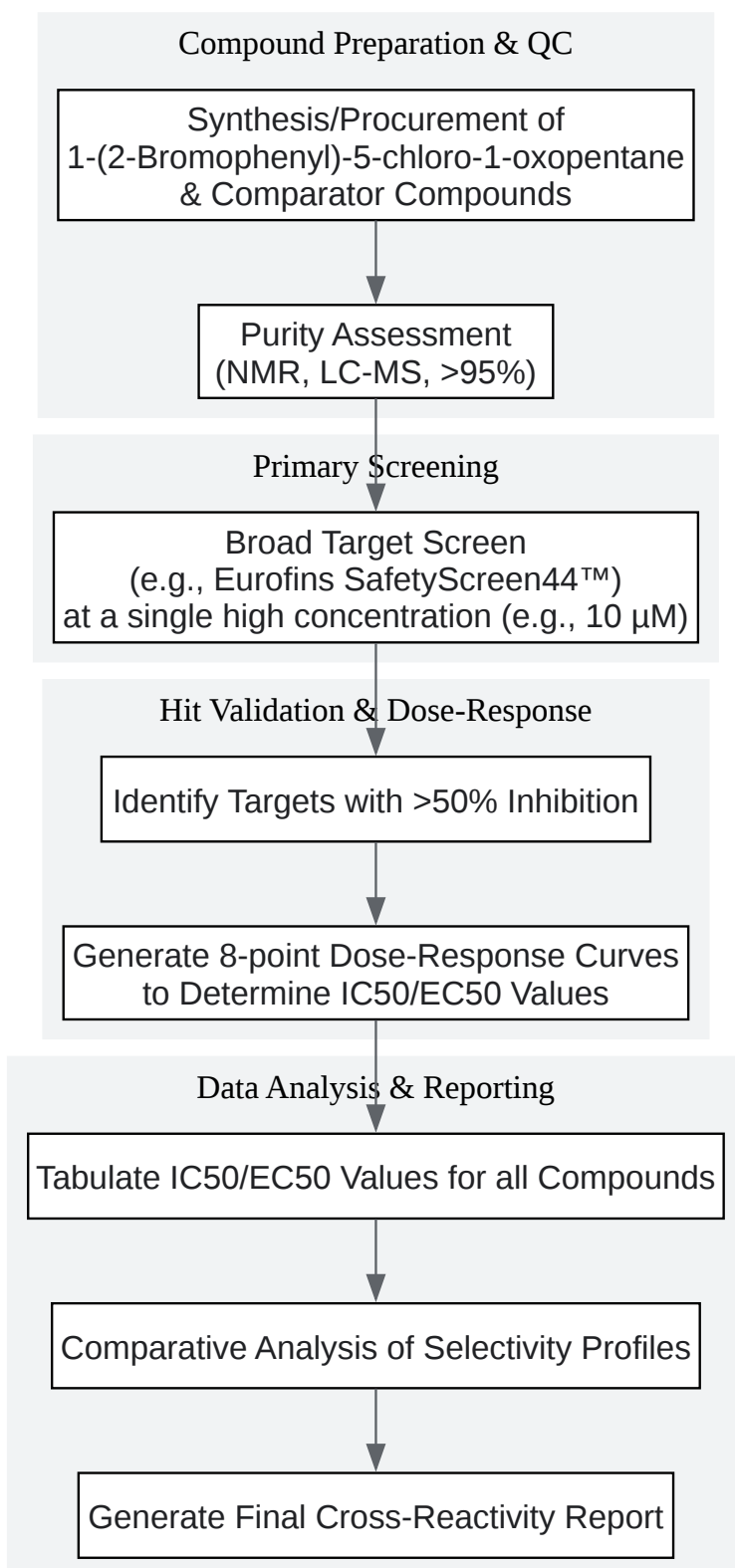
Proposed Comparator Compounds

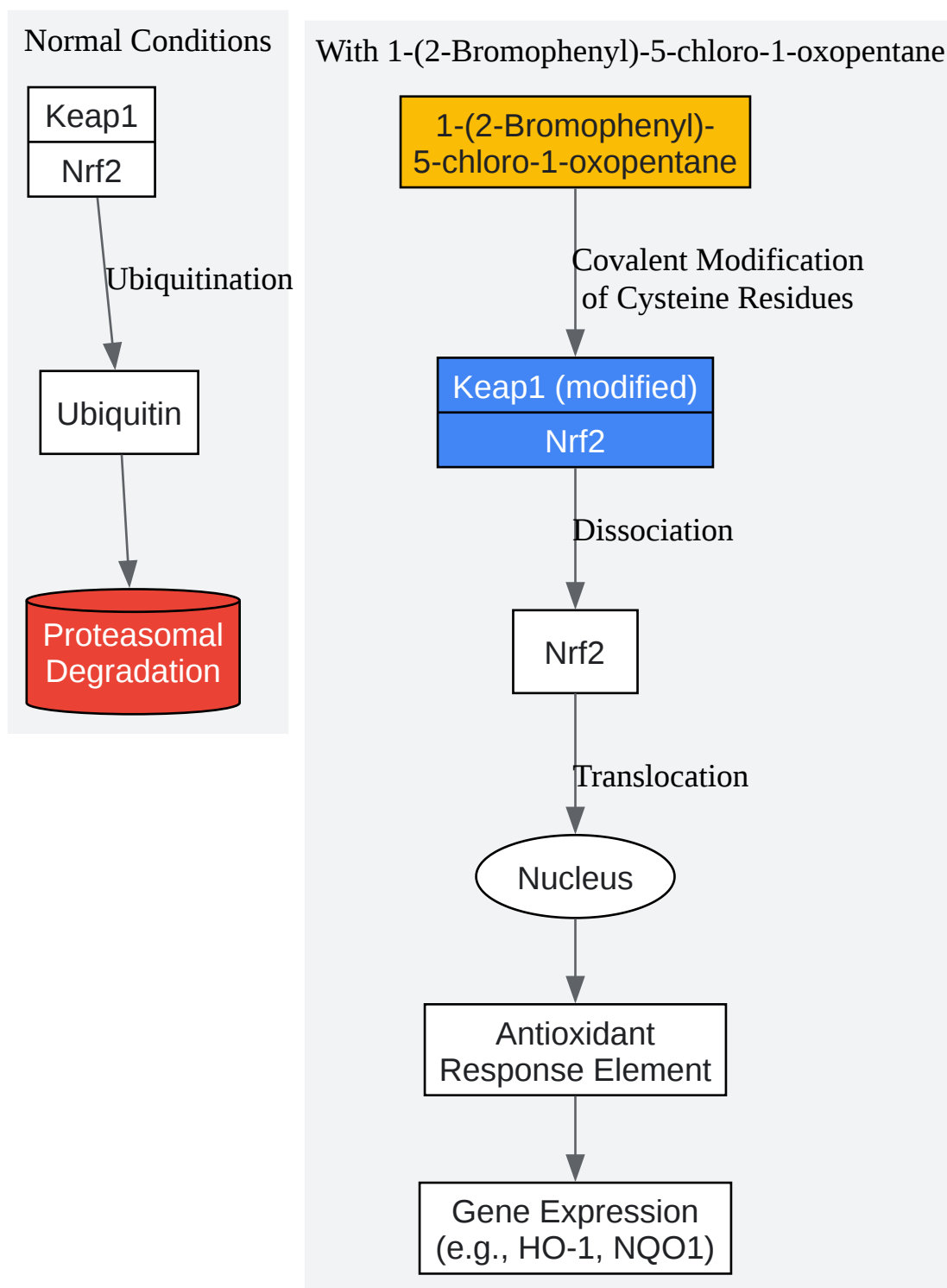
To provide a meaningful comparison, a selection of structurally similar and commercially available compounds is proposed. These compounds share key structural motifs with the primary compound of interest and can help to elucidate the structure-activity relationships underlying any observed biological effects.

| Compound Name | CAS Number | Key Structural Difference | Potential Relevance |
|--|------------|-------------------------------------|--|
| 1-(4-Bromophenyl)-5-chloro-1-oxopentane | 54874-12-3 | Position of the bromo substituent | Isomeric control to assess the impact of substituent position on activity. |
| 1-(2-Chlorophenyl)-5-chloro-1-oxopentane | 60933-71-3 | Chloro instead of bromo substituent | Evaluates the effect of halogen substitution on the phenyl ring. |
| 5-Chloro-1-phenyl-1-pentanone | 5452-60-8 | Lacks the bromo substituent | Provides a baseline for the contribution of the halogen on the phenyl ring to any observed activity. |
| 1-Bromo-5-chloropentane | 14669-53-9 | Lacks the bromophenyl ketone moiety | Acts as a negative control to determine if the chloroalkane chain alone has intrinsic activity. |

Experimental Workflow for Cross-Reactivity Profiling

The following workflow outlines a systematic approach to assessing the cross-reactivity of **1-(2-Bromophenyl)-5-chloro-1-oxopentane** and its analogs.





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